molecular formula C20H23N3O2 B12069223 endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicylo[3.2.1]octan-3-amine CAS No. 280762-05-2

endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicylo[3.2.1]octan-3-amine

Katalognummer: B12069223
CAS-Nummer: 280762-05-2
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: BAMBRAKLPMTTIS-AYHJJNSGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

endo-8-Benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine: is a complex organic compound that belongs to the family of tropane alkaloids

Vorbereitungsmethoden

The synthesis of endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies:

Analyse Chemischer Reaktionen

endo-8-Benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the nitro group can be replaced by other functional groups under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

endo-8-Benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

endo-8-Benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine can be compared with other tropane alkaloids, such as:

    Cocaine: Known for its stimulant effects, cocaine has a similar tropane structure but different functional groups.

    Atropine: Used as a medication, atropine also shares the tropane scaffold but has distinct pharmacological properties.

    Scopolamine: Another tropane alkaloid with applications in medicine, particularly for motion sickness and nausea.

The uniqueness of endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine lies in its specific functional groups and the resulting biological activities, which differentiate it from other compounds in the same family .

Eigenschaften

CAS-Nummer

280762-05-2

Molekularformel

C20H23N3O2

Molekulargewicht

337.4 g/mol

IUPAC-Name

(1S,5R)-8-benzyl-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine

InChI

InChI=1S/C20H23N3O2/c24-23(25)20-9-5-4-8-19(20)21-16-12-17-10-11-18(13-16)22(17)14-15-6-2-1-3-7-15/h1-9,16-18,21H,10-14H2/t16?,17-,18+

InChI-Schlüssel

BAMBRAKLPMTTIS-AYHJJNSGSA-N

Isomerische SMILES

C1C[C@H]2CC(C[C@@H]1N2CC3=CC=CC=C3)NC4=CC=CC=C4[N+](=O)[O-]

Kanonische SMILES

C1CC2CC(CC1N2CC3=CC=CC=C3)NC4=CC=CC=C4[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.